Cas no 56083-00-2 ((6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one)
![(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one structure](https://de.kuujia.com/scimg/cas/56083-00-2x500.png)
56083-00-2 structure
Produktname:(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
- NCGC00017296-01
- TNP00335
- NCGC00017385-01
- 19730-80-4
- (-)-Bicuculline
- SCHEMBL16320040
- (6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (R*,S*)-(+-)-
- dl-Bicuculline
- (+-)-Bicuculline
- 56083-00-2
- TNP00219
- CHEMBL1316579
- (6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
-
- Inchi: InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1
- InChI-Schlüssel: IYGYMKDQCDOMRE-MSOLQXFVSA-N
- Lächelt: CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Berechnete Eigenschaften
- Genaue Masse: 367.10561
- Monoisotopenmasse: 367.10558726g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 1
- Komplexität: 615
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.5Ų
- XLogP3: 2.6
Experimentelle Eigenschaften
- PSA: 66.46
(6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one Verwandte Literatur
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
2. Book reviews
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
56083-00-2 ((6S)-6-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one) Verwandte Produkte
- 2384098-85-3(Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-)
- 90087-36-8(3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid)
- 2097900-57-5(Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate)
- 2680561-97-9(2-(2-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 1806841-95-1(2-Bromo-5-cyano-4-(difluoromethyl)-3-nitropyridine)
- 41381-24-2(BENZENAMINE, 3,5-DICYCLOPROPYL-)
- 1785595-23-4(2-Bromo-1-chloro-4-fluoro-3-methoxybenzene)
- 2138052-80-7(4-(1-cyclobutylethoxy)butane-1-sulfonyl chloride)
- 70458-98-9(1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 1253790-80-5((R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge